N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide is a heterocyclic compound notable for its complex structure and potential applications in medicinal chemistry. This compound is classified under the category of triazolopyridines, which are recognized for their biological activity, particularly in the realm of pharmaceuticals. The chemical formula for this compound is CHBrNO, with a molecular weight of 371.23 g/mol. The compound is identified by its CAS number 1206163-59-8 .
The synthesis of N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide typically involves several steps:
The use of microwave-assisted synthesis has been highlighted as a significant advancement in the preparation of this compound due to its ability to enhance reaction rates and improve yields while minimizing environmental impact. The conditions typically include solvent-free environments or the use of minimal solvents to facilitate reactions efficiently.
The molecular structure of N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide features a triazolopyridine core substituted with a bromomethyl group on one phenyl ring and a cyclopropanecarboxamide group. This arrangement contributes to its unique chemical properties and biological activities.
The compound's molecular weight is 371.23 g/mol, and it has a melting point that varies based on purity but generally falls within a range suitable for solid-state applications. The presence of bromine enhances its reactivity and potential for further functionalization.
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide can undergo several types of chemical reactions:
For oxidation reactions, common oxidizing agents include hydrogen peroxide and potassium permanganate. Reduction processes may utilize sodium borohydride or lithium aluminum hydride as reducing agents. Substitution reactions often involve nucleophiles such as amines or thiols.
The mechanism of action for N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide primarily revolves around its interaction with specific molecular targets in biological systems. Research indicates that compounds within this class may act as inhibitors for enzymes such as Janus kinases (JAK1 and JAK2), which are crucial in various signaling pathways related to inflammation and immune responses. The structural components—particularly the triazolopyridine core—enhance binding affinity and specificity towards these targets .
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide typically appears as a solid at room temperature. Specific physical properties such as solubility and melting points may vary based on purity but are generally favorable for pharmaceutical applications.
The chemical properties include stability under standard laboratory conditions but may vary when exposed to light or moisture due to the presence of bromine. The compound exhibits reactivity consistent with other triazolopyridine derivatives.
N-(5-(4-(bromomethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide has potential applications in various scientific fields:
Research continues into exploring additional applications within therapeutic contexts and materials science due to its promising biological activity and structural versatility .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: